molecular formula C15H22N2O3 B1663135 2-benzyl-2-ethyl-N-(methoxycarbamoyl)butanamide CAS No. 92700-53-3

2-benzyl-2-ethyl-N-(methoxycarbamoyl)butanamide

Numéro de catalogue B1663135
Numéro CAS: 92700-53-3
Poids moléculaire: 278.35 g/mol
Clé InChI: BHJGQZBGIRKBHO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-benzyl-2-ethyl-N-(methoxycarbamoyl)butanamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the amide family of compounds and is known for its unique chemical properties, which make it useful in a variety of different research contexts. In

Applications De Recherche Scientifique

Antimitotic Agents

2-Benzyl-2-ethyl-N-(methoxycarbamoyl)butanamide, through its derivatives and metabolites, shows promise in the field of antimitotic agents. The study by Temple and Rener (1992) demonstrated that certain derivatives of this compound are active in biological systems, particularly the S-isomers, which exhibit higher potency in these applications (Temple & Rener, 1992).

Anticonvulsants

Another application is in the synthesis of new hybrid anticonvulsants. Kamiński et al. (2015) synthesized a series of new compounds as potential anticonvulsant agents, integrating chemical fragments similar to those in 2-benzyl-2-ethyl-N-(methoxycarbamoyl)butanamide (Kamiński et al., 2015).

Neuroleptic Activity

In the field of neuroleptics, Iwanami et al. (1981) explored benzamides related to 2-benzyl-2-ethyl-N-(methoxycarbamoyl)butanamide and found significant neuroleptic potential in some derivatives, indicating a potential application in psychosis treatment (Iwanami et al., 1981).

DPP-IV Inhibitors for Diabetes Treatment

Nitta et al. (2008) synthesized derivatives as potent dipeptidyl peptidase IV (DPP-IV) inhibitors, suggesting its role in the treatment of type 2 diabetes. These inhibitors showed highly potent activity and could effectively reduce blood glucose excursion (Nitta et al., 2008).

Anti-Juvenile Hormone Agent

Ishiguro et al. (2003) prepared derivatives of 2-benzyl-2-ethyl-N-(methoxycarbamoyl)butanamide as novel anti-juvenile hormone agents. These compounds induced precocious metamorphosis in larvae, showing potential in pest control and insect physiology studies (Ishiguro et al., 2003).

MMP Inhibitors for Imaging

Wagner et al. (2007) synthesized fluorinated derivatives of MMP inhibitors based on structures including 2-benzyl-2-ethyl-N-(methoxycarbamoyl)butanamide, for potential use in positron emission tomography (PET) imaging of matrix metalloproteinases (MMPs) in pathological processes (Wagner et al., 2007).

Endothelin Receptor Antagonists

Zuccarello et al. (1996) investigated the effectiveness of certain endothelin receptor antagonists, structurally similar to 2-benzyl-2-ethyl-N-(methoxycarbamoyl)butanamide, in preventing subarachnoid hemorrhage-induced cerebral vasospasm. This suggests its potential therapeutic application in cerebrovascular disorders (Zuccarello et al., 1996).

Propriétés

Numéro CAS

92700-53-3

Nom du produit

2-benzyl-2-ethyl-N-(methoxycarbamoyl)butanamide

Formule moléculaire

C15H22N2O3

Poids moléculaire

278.35 g/mol

Nom IUPAC

2-benzyl-2-ethyl-N-(methoxycarbamoyl)butanamide

InChI

InChI=1S/C15H22N2O3/c1-4-15(5-2,11-12-9-7-6-8-10-12)13(18)16-14(19)17-20-3/h6-10H,4-5,11H2,1-3H3,(H2,16,17,18,19)

Clé InChI

BHJGQZBGIRKBHO-UHFFFAOYSA-N

SMILES

CCC(CC)(CC1=CC=CC=C1)C(=O)NC(=O)NOC

SMILES canonique

CCC(CC)(CC1=CC=CC=C1)C(=O)NC(=O)NOC

Synonymes

Nordiltiazem;  [(2S,3S)-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-4-oxo-2,3-dihydro-                              1,5-benzothiazepin-3-yl acetate

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-benzyl-2-ethyl-N-(methoxycarbamoyl)butanamide
Reactant of Route 2
Reactant of Route 2
2-benzyl-2-ethyl-N-(methoxycarbamoyl)butanamide
Reactant of Route 3
Reactant of Route 3
2-benzyl-2-ethyl-N-(methoxycarbamoyl)butanamide
Reactant of Route 4
Reactant of Route 4
2-benzyl-2-ethyl-N-(methoxycarbamoyl)butanamide
Reactant of Route 5
Reactant of Route 5
2-benzyl-2-ethyl-N-(methoxycarbamoyl)butanamide
Reactant of Route 6
2-benzyl-2-ethyl-N-(methoxycarbamoyl)butanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.